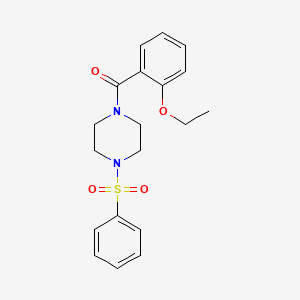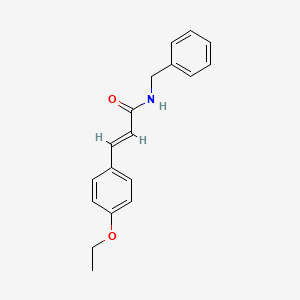
N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide, also known as AFHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of hydrazinecarboxamides and has been found to exhibit promising biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
作用机制
The mechanism of action of N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cellular processes such as cell cycle regulation, apoptosis, and inflammation. N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide has been shown to inhibit the activity of various enzymes such as PI3K, Akt, and NF-κB, which are known to play a critical role in the development and progression of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide has been found to exhibit several biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. It has also been shown to possess antibacterial activity by disrupting the bacterial cell membrane and inhibiting bacterial growth.
实验室实验的优点和局限性
One of the major advantages of N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide is its broad-spectrum biological activity, which makes it a promising candidate for the development of novel therapeutics for various diseases. However, its low solubility in aqueous solutions and poor bioavailability pose significant challenges in its development as a drug candidate. Further studies are needed to optimize its pharmacokinetic properties and to develop more efficient delivery systems.
未来方向
The potential applications of N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide in the field of medicinal chemistry are vast, and several future directions can be explored. One promising direction is the development of N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide-based drug delivery systems that can improve its solubility and bioavailability. Another direction is the optimization of its pharmacokinetic properties to enhance its efficacy and reduce its toxicity. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets.
合成方法
The synthesis of N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide can be achieved through a multi-step process involving the reaction of 3-acetylphenylhydrazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield the final product, N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anticancer properties against various cancer cell lines such as breast cancer, lung cancer, and leukemia. N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting various signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.
In addition to its anticancer properties, N-(3-acetylphenyl)-2-(2-fluorobenzoyl)hydrazinecarboxamide has also been found to exhibit anti-inflammatory and antimicrobial activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to possess antibacterial activity against various pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-[(2-fluorobenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c1-10(21)11-5-4-6-12(9-11)18-16(23)20-19-15(22)13-7-2-3-8-14(13)17/h2-9H,1H3,(H,19,22)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBJWGDHGIFHCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)
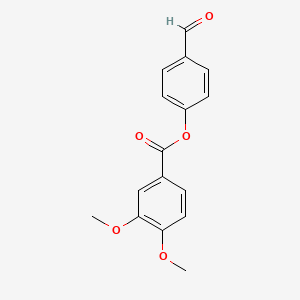
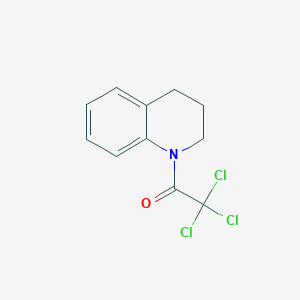

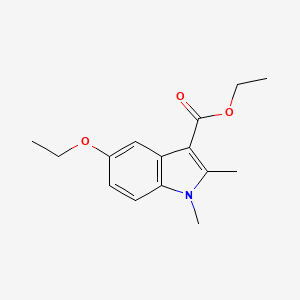
![1-(2-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802958.png)
![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5802966.png)
![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)
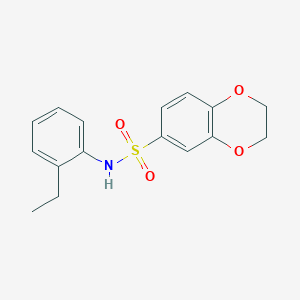
![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)
![N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5803005.png)
